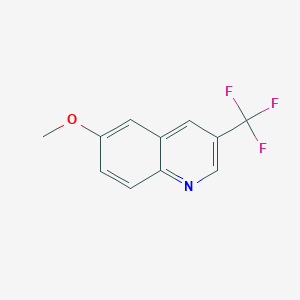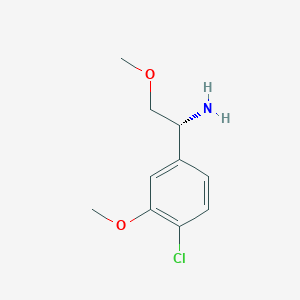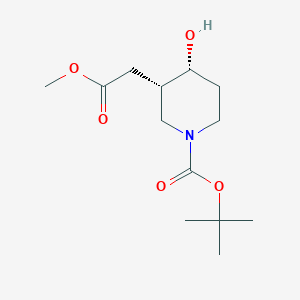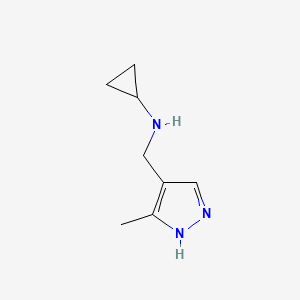
1-Ethyl-4-(hydroxymethyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(hydroxymethyl)pyridin-1-ium is a quaternary ammonium compound with the molecular formula C8H12NO+ This compound is characterized by the presence of an ethyl group and a hydroxymethyl group attached to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-(hydroxymethyl)pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-ethyl-4-(methyl)pyridin-1-ium using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-Ethyl-4-(carboxyl)pyridin-1-ium.
Reduction: 1-Ethyl-4-(methyl)pyridin-1-ium.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(hydroxymethyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-ethyl-4-(hydroxymethyl)pyridin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-4-(hydroxymethyl)pyridin-1-ium can be compared with other pyridinium derivatives such as:
1-Methyl-4-(hydroxymethyl)pyridin-1-ium: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
1-Ethyl-4-(methoxymethyl)pyridin-1-ium: Contains a methoxymethyl group instead of a hydroxymethyl group, leading to variations in chemical properties and applications.
Properties
Molecular Formula |
C8H12NO+ |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
(1-ethylpyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C8H12NO/c1-2-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3/q+1 |
InChI Key |
FKJQPYXDRHECKG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


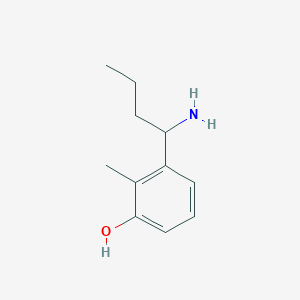

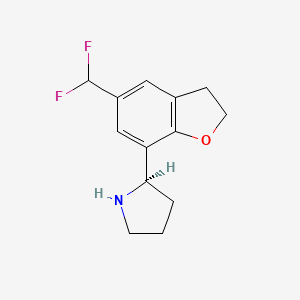
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine](/img/structure/B12979442.png)
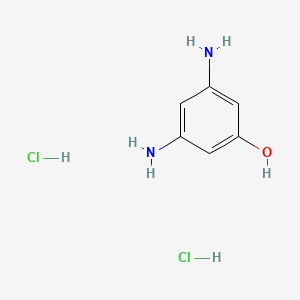
![7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B12979453.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12979459.png)
![Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate](/img/structure/B12979463.png)
![(3S,4R)-4-[(3-aminopropyl)amino]oxolan-3-ol](/img/structure/B12979471.png)
